molecular formula C22H30O2 B1245948 Confluentin

Confluentin

Cat. No. B1245948
M. Wt: 326.5 g/mol
InChI Key: WQOSNKWCIQZRGH-IHSQGBLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.

Scientific Research Applications

Efficient Synthesis and Anti-HIV Properties

  • Synthesis : Confluentin has been synthesized efficiently for biological studies (Lee, Wang, Noh, & Lyoo, 2006).
  • Anti-HIV Activity : It has been used as a precursor in the synthesis of daurichromenic acid, a potent anti-HIV agent (Liu & Woggon, 2010).

Modulation of Vanilloid Receptors

  • Receptor Activity : Confluentin's effects on vanilloid receptors were investigated, indicating its potential as a weak antagonist for these receptors (Hellwig et al., 2003).

Anti-Cancer Properties

  • KRAS Expression in Colon Cancer : Research highlighted confluentin's ability to down-regulate KRAS expression in human colon cancer cells, offering insights into its potential as an anti-cancer agent (Yaqoob et al., 2020).

GABAA Receptor Agonism

  • Neurological Relevance : Confluentin demonstrated an agonistic effect on GABAA receptors, suggesting its potential application in neurological research (Liu et al., 2021).

Histamine Release Inhibition

  • Anti-Allergic Potential : Studies found that confluentin significantly inhibited histamine release, indicating its potential use in treating allergic reactions (Iwata, Wang, Yao, & Kitanaka, 2004).

properties

Product Name

Confluentin

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol

InChI

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1

InChI Key

WQOSNKWCIQZRGH-IHSQGBLNSA-N

Isomeric SMILES

CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O

synonyms

confluentin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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